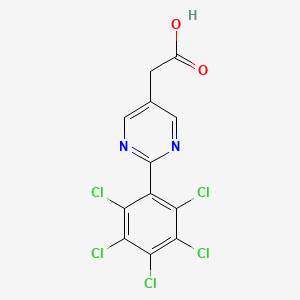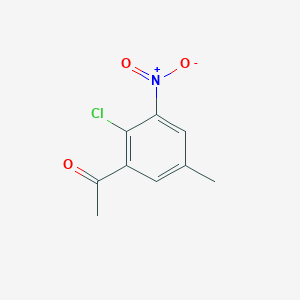
6-((1S)-1-Aminoethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((1S)-1-Aminoethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine is a synthetic compound known for its potential applications in various fields, including medicinal chemistry and materials science. The compound features a triazine ring substituted with an aminoethyl group and a trimethoxyphenyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((1S)-1-Aminoethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and an amine.
Substitution with Aminoethyl Group: The aminoethyl group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with the triazine ring.
Introduction of Trimethoxyphenyl Group: The trimethoxyphenyl group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
6-((1S)-1-Aminoethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
6-((1S)-1-Aminoethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly in targeting microtubules and disrupting cell division.
Biology: It is used in biological studies to understand its effects on cellular processes and pathways.
Materials Science: The compound’s unique chemical structure makes it a candidate for developing new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 6-((1S)-1-Aminoethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine involves its interaction with molecular targets such as microtubules. The compound binds to the colchicine binding site on tubulin, leading to microtubule destabilization and disruption of mitotic spindle formation . This results in cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit similar biological activities.
Triazine-based compounds: Other triazine derivatives with different substituents can have comparable chemical properties and applications.
Uniqueness
6-((1S)-1-Aminoethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine is unique due to its specific combination of the aminoethyl and trimethoxyphenyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Propriétés
Numéro CAS |
774460-88-7 |
|---|---|
Formule moléculaire |
C14H19N5O3 |
Poids moléculaire |
305.33 g/mol |
Nom IUPAC |
6-[(1S)-1-aminoethyl]-N-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C14H19N5O3/c1-8(15)10-7-16-14(19-18-10)17-9-5-11(20-2)13(22-4)12(6-9)21-3/h5-8H,15H2,1-4H3,(H,16,17,19)/t8-/m0/s1 |
Clé InChI |
BXYVANSPHDUABZ-QMMMGPOBSA-N |
SMILES isomérique |
C[C@@H](C1=CN=C(N=N1)NC2=CC(=C(C(=C2)OC)OC)OC)N |
SMILES canonique |
CC(C1=CN=C(N=N1)NC2=CC(=C(C(=C2)OC)OC)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


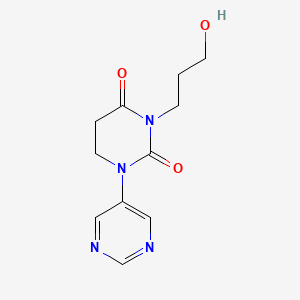
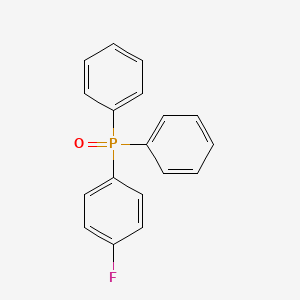


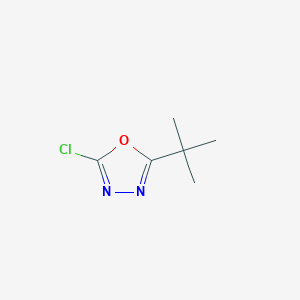
![4-[[[(6S)-2-Amino-5-formyl-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]methyl]amino]benzoic acid](/img/structure/B13112662.png)

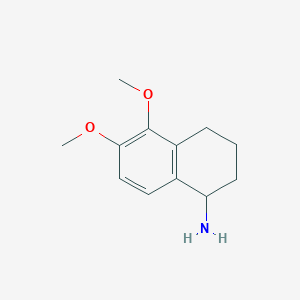
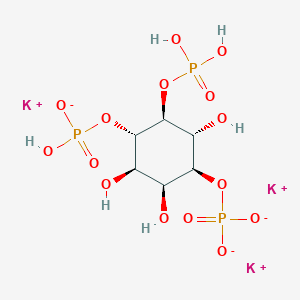

![3,3,8-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one](/img/structure/B13112685.png)
